4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
OSI-027 is a potent and selective dual inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) and mammalian target of rapamycin complex 2 (mTORC2). The mammalian target of rapamycin is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, metabolism, proliferation, and survival. OSI-027 has shown significant potential as an anticancer agent due to its ability to inhibit both complexes, which are often activated in various human cancers .
Preparation Methods
The synthesis of OSI-027 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial production methods for OSI-027 may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and commercial applications .
Chemical Reactions Analysis
OSI-027 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
OSI-027 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mammalian target of rapamycin signaling pathway and its role in cellular processes. In biology, OSI-027 is used to investigate the effects of mammalian target of rapamycin inhibition on cell growth, metabolism, and survival .
In medicine, OSI-027 has shown promising results in preclinical and clinical studies as an anticancer agent. It has demonstrated robust antitumor activity in various cancer models, including colon, breast, and lung cancers. OSI-027 is currently being evaluated in clinical trials for its potential to treat different types of cancer . Additionally, OSI-027 has applications in the pharmaceutical industry for the development of novel therapeutic agents targeting the mammalian target of rapamycin pathway .
Mechanism of Action
The mechanism of action of OSI-027 involves the inhibition of the mammalian target of rapamycin complexes 1 and 2. OSI-027 binds to the catalytic site of the mammalian target of rapamycin, preventing the phosphorylation of downstream substrates such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) for mammalian target of rapamycin complex 1, and AKT for mammalian target of rapamycin complex 2 . This inhibition disrupts the mammalian target of rapamycin signaling pathway, leading to reduced cell growth, proliferation, and survival in cancer cells .
Comparison with Similar Compounds
OSI-027 is unique compared to other mammalian target of rapamycin inhibitors due to its dual inhibition of both mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2. This dual inhibition provides a more comprehensive blockade of the mammalian target of rapamycin signaling pathway, resulting in enhanced antitumor activity .
Similar compounds to OSI-027 include rapamycin and its analogs, which primarily inhibit mammalian target of rapamycin complex 1, and other dual mammalian target of rapamycin complex 1/2 inhibitors such as AZD8055 and PP242 . OSI-027 has shown superior efficacy in preclinical studies compared to these compounds, highlighting its potential as a more effective anticancer agent .
Properties
Molecular Formula |
C21H23ClN6O3 |
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Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H22N6O3.ClH/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29;/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24);1H |
InChI Key |
NVPWJMHJZINDTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N.Cl |
Origin of Product |
United States |
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